Methylphenylsilane

Catalog No.
S625954
CAS No.
766-08-5
M.F
C7H8Si
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylphenylsilane

CAS Number

766-08-5

Product Name

Methylphenylsilane

Molecular Formula

C7H8Si

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C7H8Si/c1-8-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LAQFLZHBVPULPL-UHFFFAOYSA-N

SMILES

C[Si]C1=CC=CC=C1

Synonyms

methyl phenyl polysiloxane, methylphenylsilicone, polymethylphenylsiloxane

Canonical SMILES

C[Si]C1=CC=CC=C1

The exact mass of the compound Methylphenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylphenylsilane (CAS 766-08-5) is a versatile secondary organosilane characterized by the presence of one methyl group, one phenyl group, and two reactive silicon-hydrogen (Si-H) bonds. In industrial and advanced laboratory settings, it serves as a critical reducing agent, a hydrosilylation substrate, and a bifunctional precursor for polysilanes and silyl ethers. Unlike primary silanes that are highly reactive and prone to uncontrolled cross-linking, or tertiary silanes that suffer from steric inertness, methylphenylsilane offers an optimal balance of reactivity and stability [1]. Furthermore, its prochiral nature—becoming a stereogenic silicon center upon mono-substitution—makes it highly valuable for asymmetric synthesis and the production of stereoregular silicon-based polymers.

Substituting methylphenylsilane with other common silanes frequently leads to process failures, either through uncontrollable over-reaction or complete catalytic inertness. Primary silanes, such as phenylsilane, possess three Si-H bonds that typically cause exhaustive cross-linking in polymerization, yielding insoluble polymer networks or complex product mixtures that ruin downstream purification[1]. Conversely, tertiary silanes like dimethylphenylsilane or triethylsilane are often too sterically hindered to participate in mild catalytic dehydrocoupling or reduction cycles, leading to zero conversion. Even symmetric secondary silanes like diphenylsilane lack the specific steric asymmetry of methylphenylsilane, which is often required to control polymer chain linearity or induce specific stereochemical outcomes in catalytic reductions.

Prevention of Cross-Linking in Poly(silylether) Synthesis

In the iron-catalyzed dehydrogenative cross-coupling of silanes with diols to form poly(silylethers), the choice of silane dictates polymer processability. Methylphenylsilane selectively undergoes linear condensation to yield soluble polymers with a number-average molecular weight (Mn) of 21.5 kDa [1]. In direct contrast, the use of the primary silane phenylsilane results in exhaustive cross-linking, producing an intractable, insoluble mass that cannot be processed or characterized [1]. Meanwhile, unactivated secondary alkyl silanes like diethylsilane show vastly inferior polymerization efficiency.

Evidence DimensionPolymer solubility and molecular weight (Mn)
Target Compound DataMethylphenylsilane: Soluble linear polymer, Mn = 21.5 kDa
Comparator Or BaselinePhenylsilane: Insoluble cross-linked product; Diethylsilane: Poor polymerization
Quantified DifferenceComplete shift from an insoluble network to a processable 21.5 kDa linear polymer
ConditionsFe-catalyzed dehydrocoupling with 1,4-benzenedimethanol at 80 °C

Procuring methylphenylsilane is essential for materials scientists who require soluble, processable silicon-containing polymers rather than unusable cross-linked resins.

Selective Mono-Amination via Steric Tuning

The synthesis of silylamines via iron-catalyzed dehydrocoupling demonstrates the precise reactivity of methylphenylsilane. When reacted with amines, methylphenylsilane is completely consumed to quantitatively form the desired selectively coupled disilylated product[1]. In contrast, phenylsilane undergoes uncontrollable double amination due to its unhindered nature, leading to product mixtures [1]. Furthermore, tertiary silanes such as dimethylphenylsilane and triphenylsilane are completely unreactive under identical conditions, yielding 0% conversion [1].

Evidence DimensionReaction conversion and selectivity
Target Compound DataMethylphenylsilane: Quantitative conversion to selective product
Comparator Or BaselinePhenylsilane: Uncontrolled double amination; Dimethylphenylsilane: 0% conversion
Quantified DifferenceComplete suppression of over-reaction (vs primary) and total overcoming of inertness (vs tertiary)
ConditionsFe-catalyzed dehydrocoupling with amines (e.g., aniline, morpholine)

Buyers synthesizing specific silylamine intermediates must use methylphenylsilane to achieve quantitative yields without the purification nightmares caused by primary silanes.

High-Yield Silyl Ether Synthesis Over Sterically Hindered Analogs

In the cobalt-catalyzed cross-dehydrogenative coupling between alcohols and hydrosilanes, methylphenylsilane acts as an ideal substrate, enabling the formation of alkoxysilanes in very good yields under mild conditions[1]. When primary silanes (phenylsilane) are used, the reaction consistently degrades into an equimolar mixture of multiple unwanted side-products [1]. Conversely, when tertiary hydrosilanes (triethylsilane or dimethylphenylsilane) are substituted, the reaction fails entirely due to their inability to serve as precatalyst activators, resulting in no reactivity [1].

Evidence DimensionAlkoxysilane yield and reaction cleanliness
Target Compound DataMethylphenylsilane: High yield of target silyl ether
Comparator Or BaselinePhenylsilane: Complex mixture; Dimethylphenylsilane: Unreactive
Quantified DifferenceExclusive formation of target product versus total failure or complex mixture generation
ConditionsCobalt-catalyzed dehydrogenative coupling with aliphatic alcohols at low catalyst concentrations

For industrial scale-up of silyl ethers, methylphenylsilane provides the exact activation energy required for high-yield catalysis, avoiding the waste streams associated with primary silanes.

Precursor for Soluble Poly(silylethers) and Polysilanes

Directly downstream of its ability to prevent cross-linking, methylphenylsilane is the preferred monomer for synthesizing linear, processable silicon-based polymers [1]. These polymers are critical in the development of advanced photoresists, hole-transport materials in optoelectronics, and soluble precursors for silicon carbide (SiC) ceramics.

Selective Silylation Reagent in API Synthesis

Because it avoids the double-reaction profile of primary silanes and the inertness of tertiary silanes, methylphenylsilane is highly suited for the selective protection of alcohols and amines in complex active pharmaceutical ingredient (API) synthesis[2]. It provides stable, yet cleavable, silyl ether/amine linkages with predictable reaction kinetics.

Industrial Scale-Up of Alkoxysilanes

Based on its superior performance in cobalt-catalyzed cross-dehydrogenative coupling, methylphenylsilane is the optimal choice for the large-scale synthesis of alkoxysilanes[3]. Its ability to deliver high yields without forming the complex mixtures seen with primary silanes ensures a streamlined purification process, making it highly cost-effective for industrial chemical manufacturing.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

766-08-5

General Manufacturing Information

Benzene, (methylsilyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. Polymerization of silanes through dehydrogenative Si-Si bond formation on metal surfaces. Nature Chemistry, DOI: 10.1038/s41557-021-00651-z, published online 29 March 2021

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